N-((5-环丙基吡啶-3-基)甲基)-3-(3-甲硫基噻吩-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

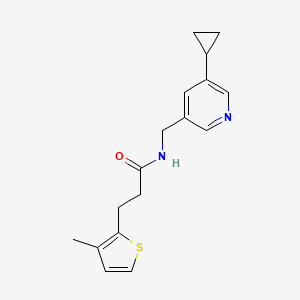

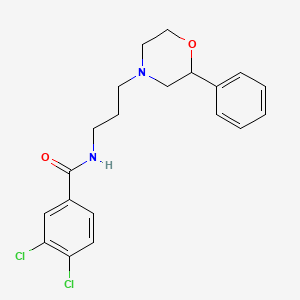

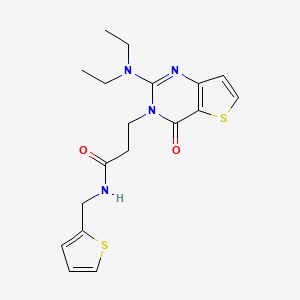

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.

科学研究应用

“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide”, also known as compound A, is a pharmacological compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields of research and industry, including drug development, molecular biology, and disease research.

Compound A belongs to the class of benzamides. It was initially developed as an inhibitor of the proteasome, a cellular complex that plays a crucial role in cell growth and proliferation. However, further studies have shown that compound A has broader biological activities beyond proteasome inhibition. Compound A has been found to interact with a variety of proteins and enzymes, including kinases, transcription factors, and ion channels.

The chemical formula for compound A is C21H23N2OS. It has a molecular weight of 361.48 g/mol. Compound A is a white to pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.

“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide” and similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Here’s a brief overview:

Chemodivergent Synthesis

- Application : This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results : This method allowed for the efficient synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials .

One-Pot Tandem Cyclization/Bromination

- Application : This compound has been used in the one-pot tandem cyclization/bromination of α-bromoketones and 2-aminopyridine .

- Method : 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .

- Results : This method allowed for the efficient synthesis of 3-bromoimidazopyridines, which could be further transferred to other skeletons .

属性

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-12-6-7-21-16(12)4-5-17(20)19-10-13-8-15(11-18-9-13)14-2-3-14/h6-9,11,14H,2-5,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRCFHBUVHJDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)